1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate

Vue d'ensemble

Description

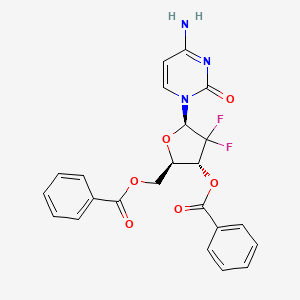

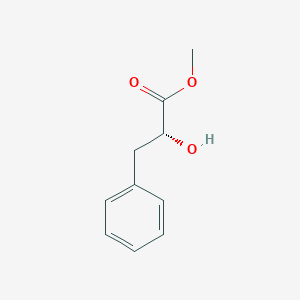

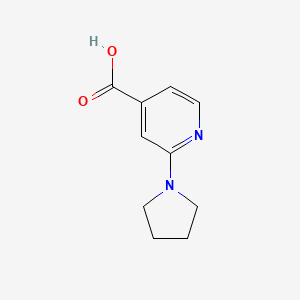

“1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C13H23NO4 .

Synthesis Analysis

The synthesis of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Atropisomerism in Malonic Ester Derivatives

Malonic ester derivatives, such as those related to "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate", exhibit restricted rotation about specific carbon bonds due to bulky substituents and steric effects. This property enables these compounds to form atropisomers, a type of stereoisomerism where isomers are stable in solution at room temperature. Such characteristics are pivotal in developing compounds with specific optical activities, which can be crucial in pharmaceuticals and materials science. The study by Boiadjiev and Lightner (2002) provides insights into the kinetic and thermodynamic parameters associated with atropisomerism, demonstrating the potential of these compounds in synthesizing optically active materials Boiadjiev, S., & Lightner, D. (2002).

Synthesis and Characterization of Schiff Base Compounds

The synthesis of Schiff base compounds from starting materials including "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" analogs involves coupling with aromatic aldehydes. This process yields compounds characterized by FTIR, NMR, and X-ray crystallographic analysis, revealing details about their structure and intramolecular interactions. Such research, as detailed by Çolak et al. (2021), expands the understanding of Schiff base chemistry and its applications in creating complex molecules with potential applications in catalysis, materials science, and as ligands in coordination chemistry Çolak, N., et al. (2021).

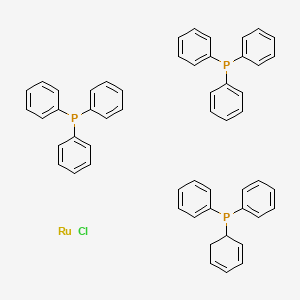

Catalytic Applications in Organic Synthesis

Research into catalytic systems, such as those involving "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" related catalysts, demonstrates the potential of these compounds in facilitating alkoxycarbonylation of alkenes. Dong et al. (2017) discuss a palladium catalyst that enables the functionalization of challenging olefins, offering a pathway to synthesizing esters from a wide range of feedstocks. This work highlights the role of such compounds in developing new, efficient catalysts for industrial and research applications in organic synthesis Dong, K., et al. (2017).

Extractant Efficiency in Solvent Systems

The study of ternary phase diagrams involving compounds like "1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate" and their efficacy as extractants in separating butyric acid from aqueous solutions provides valuable data for developing more environmentally friendly solvent systems. Lalikoglu and Bilgin (2014) have explored the liquid-liquid equilibrium data of such systems, offering insights into the potential of these compounds in industrial separation processes Lalikoglu, M., & Bilgin, M. (2014).

Orientations Futures

The future directions for research on “1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a rich area for future investigation .

Propriétés

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-pyrrolidin-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10(9-7-6-8-14-9)12(16)18-13(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPZQLQJCSZUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 3-ethyl 2-(pyrrolidin-2-yl)malonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)